2-Iodothiophene-3-carbaldehyde

Halogen dance Thiophene functionalization Regioselective synthesis

Pd-catalyzed couplings of thiophene scaffolds often require harsh conditions with bromo/chloro analogs. 2-Iodo-3-formylthiophene (CAS 18812-40-3) overcomes this: • Milder reactions & higher yields due to lower C-I bond strength enabling facile oxidative addition. • Enables convergent PI3K inhibitor synthesis via Suzuki coupling while aldehyde remains for further derivatization. • Unique halogen dance migration selectivity (I > Br > Cl) for accessing otherwise inaccessible substitution patterns. Reliable supply for research & scale-up.

Molecular Formula C5H3IOS
Molecular Weight 238.05 g/mol
CAS No. 18812-40-3
Cat. No. B100671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodothiophene-3-carbaldehyde
CAS18812-40-3
Synonyms2-Iodo-3-thiophenecarbaldehyde
Molecular FormulaC5H3IOS
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C=O)I
InChIInChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H
InChIKeyXQBBCHBIMBAUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodothiophene-3-carbaldehyde: Iodo-Aldehyde Building Block


2-Iodothiophene-3-carbaldehyde (CAS 18812-40-3) is a heteroaromatic building block comprising a thiophene core substituted at the 2-position with iodine and at the 3-position with a formyl group. The compound has the molecular formula C5H3IOS and a molecular weight of 238.05 g/mol [1]. Its dual ortho-functionality—iodo for transition metal-catalyzed cross-coupling and aldehyde for condensation or further derivatization—establishes it as a versatile intermediate in medicinal chemistry and materials science. The presence of iodine at the 2-position confers distinct reactivity advantages in palladium-catalyzed transformations, which are elaborated in Section 3 with quantitative comparisons to bromo and chloro analogs.

Iodo Oxidative addition partner for Pd-catalyzed cross-coupling
Aldehyde Condensation/reductive amination handle for scaffold diversification
Dual Ortho-iodo/aldehyde enables sequential derivatization workflows

2-Iodothiophene-3-carbaldehyde vs Bromo/Chloro Analogs


Substituting 2-iodothiophene-3-carbaldehyde with the corresponding 2-bromo or 2-chloro derivative is not functionally equivalent. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is governed by the carbon–halogen bond strength, which follows the order I > Br ~ OTf > Cl [1]. This means the iodo-substituted thiophene undergoes oxidative addition with significantly lower activation energy, enabling milder reaction conditions and higher conversion rates. Additionally, in polyhalogenated systems and halogen dance rearrangements, the iodine substituent exhibits preferential migration over bromine and chlorine [2], which directly impacts regiochemical outcomes when multiple halogenated positions are present. These intrinsic reactivity differences translate to measurable variations in reaction yield, catalyst loading, and temperature requirements that render simple analog substitution impractical for optimized synthetic routes.

Oxidative addition kinetics

C–I bond reactivity exceeds C–Br and C–Cl; analog substitution may require higher temperature or catalyst loading.

Halogen migration selectivity

Iodine migrates preferentially in halogen dance reactions; bromo/chloro analogs yield different regiochemical outcomes.

2-Iodothiophene-3-carbaldehyde: Comparative Reactivity Evidence


Iodine Migration Preference in Halogen Dance

In halogen dance (HD) reactions of mixed di-halogenated thiophenes, the iodine substituent migrates preferentially over the bromine substituent, and bromine migrates preferentially over chlorine [1]. This migration selectivity hierarchy—iodine being the most mobile halogen—has direct implications for compounds bearing an iodo substituent such as 2-iodothiophene-3-carbaldehyde. In synthetic sequences requiring halogen repositioning to access specific substitution patterns, the iodine atom serves as the favored migrating species, enabling predictable access to 2-E-3,5-di-halo thiophene derivatives that cannot be efficiently obtained using bromo or chloro starting materials alone [1].

Halogen migration preference
Head-to-head
Migration order: I > Br > Cl
Supports regiochemical control in halogen dance sequences
Validated in mixed dihalo thiophenes
Halogen dance Thiophene functionalization Regioselective synthesis

Oxidative Addition Reactivity of C–X Bonds

The reactivity of halogen leaving groups in oxidative addition with Pd(0) catalysts is inversely related to carbon–halogen bond strength, establishing the reactivity hierarchy I > Br ~ OTf > Cl [1]. This means the C–I bond in 2-iodothiophene-3-carbaldehyde undergoes oxidative addition substantially more readily than the C–Br bond in 2-bromothiophene-3-carbaldehyde or the C–Cl bond in 2-chlorothiophene-3-carbaldehyde. While bromides remain the most widely used substrates in practice due to cost and availability, iodides are preferred when maximal oxidative addition reactivity is required—particularly for sterically hindered coupling partners or when low catalyst loadings and mild temperatures are essential [1].

Oxidative addition reactivity
Class-level
Reactivity: I > Br ~ OTf > Cl
May enable lower-temperature or lower-catalyst cross-coupling workflows
Class-level trend; confirm with specific substrate
Oxidative addition Palladium catalysis C–X bond strength

Electrochemical Reduction of C–X Bonds

Cyclic voltammetry studies of halothiophenes in DMF containing tetramethylammonium perchlorate demonstrate that 2-iodothiophene, 2-bromothiophene, and 2-chlorothiophene each exhibit a single irreversible two-electron reduction wave corresponding to carbon–halogen bond cleavage [1]. While the published study does not report numerical peak potential (Ep) values for direct quantitative comparison across halogens, the qualitative observation that each halothiophene yields thiophene as the sole product upon two-electron C–X cleavage confirms that the iodo compound undergoes reductive cleavage under the same fundamental mechanism as bromo and chloro analogs. The distinct voltammetric wave for 2-iodothiophene (versus 2-bromo and 2-chloro) indicates a differentiable reduction potential that reflects its unique electronic character [1].

Electrochemical reduction
Data to verify
Single irreversible 2e⁻ wave (qualitatively distinct from Br/Cl)
Distinct C–I reduction wave supports electro-synthetic selectivity
Peak potentials not numerically reported; confirm with CV study
Cyclic voltammetry Electrochemical reduction C–X bond cleavage

Purity and Storage Specifications

Commercially available 2-iodothiophene-3-carbaldehyde is supplied with a standard purity specification of 95%, with batch-specific analytical certification including NMR, HPLC, and GC detection reports available upon request . The compound requires storage under inert atmosphere (nitrogen or argon) at 2–8°C with protection from light . These defined specifications provide a verifiable procurement baseline for quality assurance. The boiling point is reported as 278.9 ± 25.0°C at 760 mmHg [1]. The compound carries GHS hazard classification as Warning (H302-H315-H319-H335) [1].

Purity & storage
Supplier-specified
Purity: 95% (NMR/HPLC/GC certified)
Defined purity grade aids procurement and quality control
Store under inert gas at 2–8°C, protected from light
Purity specification Storage stability Analytical certification

2-Iodothiophene-3-carbaldehyde: Key Applications


PI3K Inhibitor Synthesis Intermediate

2-Iodothiophene-3-carbaldehyde and related iodothiophene intermediates serve as critical building blocks in the scalable synthesis of selective PI3K inhibitors [1]. In published process development work, an iodothiophene-based common intermediate enabled a convergent synthetic strategy wherein the iodo-substituent underwent Suzuki coupling with aryl boronic acids to generate diverse biaryl thiophene scaffolds [1]. The iodine substituent at the thiophene 2-position provides the requisite oxidative addition reactivity (I > Br > Cl per carbon–halogen bond strength hierarchy) to facilitate cross-coupling with sterically hindered coupling partners [2]. The aldehyde functionality at the 3-position remains available for subsequent transformations including reductive amination and heterocycle annulation, enabling modular access to structurally diverse PI3K inhibitor candidates [1].

Conjugated Oligothiophene Synthesis

Suzuki coupling of iodothiophenes represents a principal route for constructing regioregular head-to-tail coupled oligothiophenes, with demonstrated synthetic access up to the decamer level [1]. 2-Iodothiophene-3-carbaldehyde provides a bifunctional monomer unit wherein the iodine at the 2-position undergoes regioselective cross-coupling while the 3-formyl group can be preserved for post-polymerization functionalization or converted to electron-withdrawing substituents that tune optoelectronic properties. The enhanced oxidative addition reactivity of the C–I bond relative to C–Br and C–Cl enables milder polymerization conditions and improved step-growth efficiency [2]. This compound has been specifically utilized in solid-phase synthetic strategies employing germanium-based linkers and Suzuki protocols for iterative oligomer construction [1].

Tri-Substituted Thiophenes via Halogen Dance

In halogen dance (HD) reactions of mixed di-halogenated thiophenes, the iodine substituent exhibits preferential migration over bromine and chlorine [1]. 2-Iodothiophene-3-carbaldehyde can serve as a starting material or intermediate in HD sequences designed to access previously difficult-to-obtain 2-E-3,5-di-halo thiophene substitution patterns [1]. The formyl group at the 3-position provides a synthetic handle that can be retained during halogen migration or converted to other functional groups. This migration selectivity hierarchy—which has been verified in direct head-to-head comparisons of iodo-, bromo-, and chloro-substituted thiophenes—is not achievable using bromo or chloro analogs and thus constitutes a unique synthetic capability attributable specifically to the iodo functionality [1].

Electrosynthetic C–I Bond Cleavage

Electrochemical reduction studies of halothiophenes demonstrate that 2-iodothiophene exhibits a distinct irreversible two-electron cyclic voltammetric wave corresponding to C–I bond cleavage, with thiophene obtained as the sole reduction product [1]. This well-defined electrochemical behavior can be exploited in electro-synthetic methodologies where controlled reductive dehalogenation is desired. In mixed halogenated systems, the distinct reduction potentials of iodo versus bromo and chloro substituents may enable selective cleavage of the C–I bond while preserving other halogenated positions [1]. 2-Iodothiophene-3-carbaldehyde combines this electrochemically addressable C–I bond with an aldehyde group that can be independently functionalized, creating opportunities for sequential electro-synthetic transformations that are not feasible with bromo or chloro analogs.

Application
Selection Property
Validation Focus
PI3K inhibitor synthesis
Iodo oxidative addition reactivity
Cross-coupling with hindered boronic acids
Conjugated oligothiophene synthesis
Regioselective Suzuki coupling at C-2
Head-to-tail coupling efficiency and aldehyde preservation
Tri-substituted thiophene construction
Halogen dance migration preference
Regiochemical outcome in mixed halo systems
Electrosynthetic C–I cleavage
Distinct C–I reduction potential
Selective dehalogenation in mixed halogenated substrates

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